N-(2,4-dibromophenyl)benzamide
Description
N-(2,4-Dibromophenyl)benzamide is an aromatic amide derivative characterized by a benzamide core substituted with bromine atoms at the 2- and 4-positions on the phenyl ring. This compound is synthesized via the reaction of benzoyl chloride derivatives with 2,4-dibromoaniline under reflux conditions in polar aprotic solvents like acetonitrile . Its structure has been validated through spectroscopic methods (¹H NMR, ESI-MS) and crystallographic analysis in related analogs .
Pharmacologically, this compound derivatives have demonstrated potent anti-inflammatory activity, notably inhibiting prostaglandin E2 (PGE2) synthesis with low ulcerogenicity, making them promising candidates for drug development .
Properties
Molecular Formula |
C13H9Br2NO |
|---|---|
Molecular Weight |
355.02 g/mol |
IUPAC Name |
N-(2,4-dibromophenyl)benzamide |
InChI |
InChI=1S/C13H9Br2NO/c14-10-6-7-12(11(15)8-10)16-13(17)9-4-2-1-3-5-9/h1-8H,(H,16,17) |
InChI Key |
WAKJWKVGCXBQNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2,4-dibromophenyl)benzamide can be synthesized through the direct condensation of 2,4-dibromoaniline and benzoyl chloride. The reaction typically occurs in the presence of a base such as pyridine or triethylamine, which acts as a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dibromophenyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Hydrolysis: Hydrochloric acid or sodium hydroxide can be used under reflux conditions.
Major Products Formed
Substitution: Products depend on the substituent introduced.
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Hydrolysis: Formation of benzoic acid and 2,4-dibromoaniline.
Scientific Research Applications
N-(2,4-dibromophenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-(2,4-dibromophenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Findings :
- Bromine substituents (as in N-(2,4-dibromophenyl)benzamide) enhance anti-inflammatory potency compared to nitro or chloro analogs .
Halogenation Patterns
- Brominated Derivatives : this compound exhibits higher metabolic stability than chlorinated analogs due to bromine’s larger atomic radius and lower electronegativity, which reduce enzymatic degradation .
- Chlorinated Derivatives : N-(2,4-dichlorophenyl)benzamide is easier to synthesize (yields >90%) but shows weaker pharmacological activity .
Hybrid Scaffolds
- N-(2,4-Dibromophenylcarbamothioyl)benzamide: Incorporation of a thiourea moiety enhances PGE2 inhibition (57–87% activity) compared to non-thiourea analogs .
- N-Benzimidazolylmethyl-benzamide : Mannich base derivatives show dual analgesic and anti-inflammatory effects but higher ulcerogenicity than brominated analogs .
Computational and Crystallographic Insights
- N-(2,4-Dichlorophenyl)benzamide: DFT calculations predict a high first hyperpolarizability (β = 3.12 × 10⁻³⁰ esu), suggesting utility in nonlinear optics .
- 4-Bromo-N-(2-nitrophenyl)benzamide : Crystallographic studies reveal two molecules per asymmetric unit with intermolecular hydrogen bonding stabilizing the structure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
